molecular formula C22H49N2O6P B1616994 Stearamidoethyl ethanolamine monophosphate CAS No. 68134-13-4

Stearamidoethyl ethanolamine monophosphate

Cat. No. B1616994
CAS RN: 68134-13-4
M. Wt: 468.6 g/mol
InChI Key: NTVVCDJPDCRVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearamidoethyl ethanolamine monophosphate is a useful research compound. Its molecular formula is C22H49N2O6P and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound Stearamidoethyl ethanolamine monophosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Stearamidoethyl ethanolamine monophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stearamidoethyl ethanolamine monophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68134-13-4

Product Name

Stearamidoethyl ethanolamine monophosphate

Molecular Formula

C22H49N2O6P

Molecular Weight

468.6 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;phosphoric acid

InChI

InChI=1S/C22H46N2O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-5(2,3)4/h23,25H,2-21H2,1H3,(H,24,26);(H3,1,2,3,4)

InChI Key

NTVVCDJPDCRVGD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.OP(=O)(O)O

Other CAS RN

68134-13-4

Origin of Product

United States

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